Methyl 4-(4-methylpiperazin-1-yl)benzoate is an organic compound with diverse applications in chemical synthesis. While its natural source and specific classification are not elaborated on in the provided abstracts, its role as a building block in the synthesis of various biologically active compounds is evident. Notably, it has been utilized in developing potential drug candidates for treating various conditions. [, , , , , , , , , , , , , , , , , , , , , , , , , , , , , ]
Methyl 4-(4-methylpiperazin-1-yl)benzoate is a chemical compound characterized by its unique structure and potential applications in medicinal chemistry. This compound, also known by its systematic name methyl 4-[(4-methylpiperazin-1-yl)methyl]benzoate, is classified under the category of piperazine derivatives, which are known for their pharmacological properties, particularly in the development of drugs targeting various biological pathways.
The compound can be synthesized through several methods, often involving the reaction of piperazine derivatives with benzoic acid esters. It has been studied for its potential as a kinase inhibitor and is recognized for its role in the synthesis of other biologically active compounds.
Methyl 4-(4-methylpiperazin-1-yl)benzoate falls under the classification of organic compounds, specifically as an ester derived from benzoic acid. Its structure includes a piperazine ring, which is integral to its biological activity.
The synthesis of methyl 4-(4-methylpiperazin-1-yl)benzoate typically involves several key steps:
The synthetic route may also involve purification steps such as High Performance Liquid Chromatography to ensure the purity of the final product. Characterization techniques including infrared spectroscopy, proton nuclear magnetic resonance spectroscopy, and mass spectrometry are employed to confirm the structure and purity of synthesized compounds .
Methyl 4-(4-methylpiperazin-1-yl)benzoate has a molecular formula of C14H20N2O2 and a molecular weight of 248.32 g/mol. The structural representation can be described as follows:
COC(=O)c1ccc(CN2CCN(C)CC2)cc1
InChI=1S/C14H20N2O2/c1-15-7-9-16(10-8-15)11-12-3-5-13(6-4-12)14(17)18-2/h3-6H,7-11H2,1-2H3
The melting point is reported between 180–184 °C, indicating its solid-state at room temperature .
Methyl 4-(4-methylpiperazin-1-yl)benzoate participates in various chemical reactions that are significant for its application in drug development:
The reactions are typically optimized for yield and selectivity, often requiring specific conditions such as temperature control and choice of solvents .
The mechanism of action for methyl 4-(4-methylpiperazin-1-yl)benzoate primarily involves its interaction with biological targets such as receptors or enzymes:
Research indicates that modifications in the piperazine structure can significantly alter the binding affinity and efficacy of the compound against specific targets .
Methyl 4-(4-methylpiperazin-1-yl)benzoate is characterized by:
Key chemical properties include:
Methyl 4-(4-methylpiperazin-1-yl)benzoate finds applications primarily in scientific research:
This compound exemplifies the versatility of piperazine derivatives in medicinal chemistry, showcasing potential therapeutic applications across various diseases .
Nucleophilic aromatic substitution (SNAr) represents the predominant method for constructing the critical C-N bond between the piperazine and benzoate moieties in methyl 4-(4-methylpiperazin-1-yl)benzoate synthesis. Two principal strategies have been optimized for industrial and laboratory-scale production:
Halobenzoate Pathway: Methyl 4-fluorobenzoate undergoes SNAr with excess N-methylpiperazine (2-3 equivalents) in polar aprotic solvents (DMSO or DMF) at 120–140°C for 12–24 hours. Potassium carbonate serves as an optimal base, facilitating deprotonation of the piperazine while minimizing ester hydrolysis. This method achieves yields of 70–85% after recrystallization [4].
Chloromethyl Cyanide Pathway: 4-(Chloromethyl)benzonitrile reacts with N-methylpiperazine under milder conditions (60–80°C, 4–6 hours) in acetonitrile or acetone. The nitrile group is subsequently hydrolyzed to the carboxylic acid, followed by esterification. This route avoids high-temperature steps but introduces additional hydrolysis complexity [6].
Table 1: Comparative Analysis of Nucleophilic Substitution Pathways
Precursor | Conditions | Base | Yield (%) | Advantages |
---|---|---|---|---|
Methyl 4-fluorobenzoate | DMSO, 120–140°C, 12–24 h | K₂CO₃ | 70–85 | Fewer steps, scalable |
4-(Chloromethyl)benzonitrile | CH₃CN, 60–80°C, 4–6 h | K₂CO₃/Et₃N | 65–75 | Milder conditions |
Esterification of the carboxylic acid intermediate 4-((4-methylpiperazin-1-yl)methyl)benzoic acid employs catalytic or stoichiometric methodologies:
Acid-Catalyzed Fischer Esterification: The benzoic acid derivative undergoes reflux in methanol with concentrated H₂SO₄ (5–10 mol%) or gaseous HCl catalysis. While operationally simple, this method risks N-demethylation or piperazine ring degradation under strongly acidic conditions. Typical yields reach 70–80% after 8–12 hours [4].
Carbodiimide-Mediated Coupling: Modern approaches utilize N-(3-dimethylaminopropyl)-N'-ethylcarbodiimide (EDC·HCl) (1.2 equiv) with hydroxybenzotriazole (HOBt) (1.1 equiv) in dichloromethane/methanol mixtures. This room-temperature method preserves piperazine integrity and achieves >90% conversion within 2–4 hours. Catalytic DMAP (4-dimethylaminopyridine) further accelerates the reaction [8] .
Table 2: Esterification Methods for Benzoic Acid Intermediate
Method | Catalyst/Reagent | Conditions | Time (h) | Yield (%) | Purity Concerns |
---|---|---|---|---|---|
Fischer Esterification | H₂SO₄ (10%) | Reflux, MeOH | 8–12 | 70–80 | N-Demethylation |
Carbodiimide Coupling | EDC·HCl/HOBt | RT, CH₂Cl₂/MeOH | 2–4 | 85–92 | Urea byproduct removal |
Solvent polarity, protic character, and boiling point critically influence reaction kinetics, impurity profiles, and yields in SNAr reactions involving N-methylpiperazine:
Polar Aprotic Solvents: DMSO maximizes nucleophilicity of N-methylpiperazine due to its high polarity (ε=47) and ability to solvate cations. Reactions in DMSO proceed 3–5× faster than in DMF (ε=38) or acetonitrile (ε=37) at equivalent temperatures. However, DMSO complicates product isolation due to high boiling point (189°C) and requires extensive water washes [4].
Medium-Polarity Alternatives: Acetonitrile (CH₃CN) offers a balance between solvation capability (ε=37) and ease of removal (BP 82°C). When combined with inorganic bases (K₂CO₃), it suppresses N-alkylation byproducts by minimizing the concentration of free piperazine. Acetone serves as a cost-effective alternative but may necessitate longer reaction times (18–22 hours) [6] [8].
Protic Solvent Limitations: Methanol or ethanol induce competitive ester transesterification and reduce effective nucleophilicity through hydrogen bonding. For example, reactions in ethanol show >40% yield reduction compared to DMF under identical conditions [4].
Table 3: Solvent Impact on SNAr Reaction Efficiency
Solvent | Polarity (ε) | Boiling Point (°C) | Relative Rate | Key Impurities |
---|---|---|---|---|
DMSO | 47 | 189 | 1.0 (Reference) | Sulfoxide adducts (<2%) |
DMF | 38 | 153 | 0.6–0.8 | Dimethylamine derivatives (3–5%) |
Acetonitrile | 37 | 82 | 0.4–0.6 | Nitrile hydrolysis products (<1%) |
Ethanol | 24 | 78 | 0.2–0.3 | Ethyl ester byproduct (15–20%) |
The secondary amine within piperazine necessitates protection during multi-step syntheses involving electrophilic reagents:
tert-Butoxycarbonyl (Boc) Protection: Di-tert-butyl dicarbonate (Boc₂O) (1.05 equiv) quantitatively protects the piperazine nitrogen in dichloromethane at 0–25°C within 1 hour. The Boc group demonstrates exceptional stability under basic esterification conditions and is cleanly removed by TFA (neat) or 4M HCl in dioxane. This strategy enables 92–95% recovery of deprotected methyl piperazine benzoate [6] [9].
Carbamate Alternatives: Benzyl chloroformate (Cbz-Cl) provides orthogonal protection but requires catalytic hydrogenation (Pd/C, H₂) for deprotection, posing compatibility issues with reducible ester groups. Acetylation (acetic anhydride) lowers nucleophilicity excessively, impeding subsequent alkylation steps.
Silylation Challenges: tert-Butyldimethylsilyl (TBS) groups exhibit instability toward fluoride sources (TBAF) and are incompatible with strong bases like organolithiums, limiting their utility in piperazine chemistry [9].
Table 4: Protecting Group Performance in Piperazine Functionalization
Protecting Group | Installation Reagent | Deprotection Conditions | Deprotection Yield (%) | Compatibility with Esterification |
---|---|---|---|---|
Boc | Boc₂O, CH₂Cl₂ | TFA (neat), 30 min | 92–95 | Excellent |
Cbz | Cbz-Cl, NaOH | H₂, Pd/C, MeOH | 85–88 | Poor (reduction risk) |
Acetyl | Ac₂O, pyridine | NaOH, H₂O/MeOH | 75–80 | Moderate |
CAS No.: 24622-61-5
CAS No.: 776994-64-0
CAS No.: 8017-89-8
CAS No.:
CAS No.: 33227-10-0